2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile
Description
2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile is an organic compound that features a fluorine atom, a thiazepane ring, and a benzonitrile group. This compound is of interest due to its unique chemical structure, which combines a fluorinated aromatic ring with a seven-membered heterocyclic ring containing sulfur and nitrogen atoms. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
2-fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2S/c14-13-3-2-11(8-12(13)9-15)10-16-4-1-6-17-7-5-16/h2-3,8H,1,4-7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQNUVUAOSYEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)CC2=CC(=C(C=C2)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Benzonitrile Group: The benzonitrile group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by a nitrile group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazepane derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile involves its interaction with specific molecular targets in biological systems. The fluorine atom and the thiazepane ring can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or modulation of their activity. The exact pathways and targets would depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzoic acid
- 2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzaldehyde
- 2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzamide
Uniqueness
2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile is unique due to the presence of the nitrile group, which can participate in various chemical reactions and enhance the compound’s reactivity. Additionally, the combination of a fluorinated aromatic ring with a thiazepane ring is relatively rare, making this compound a valuable scaffold for drug discovery and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
